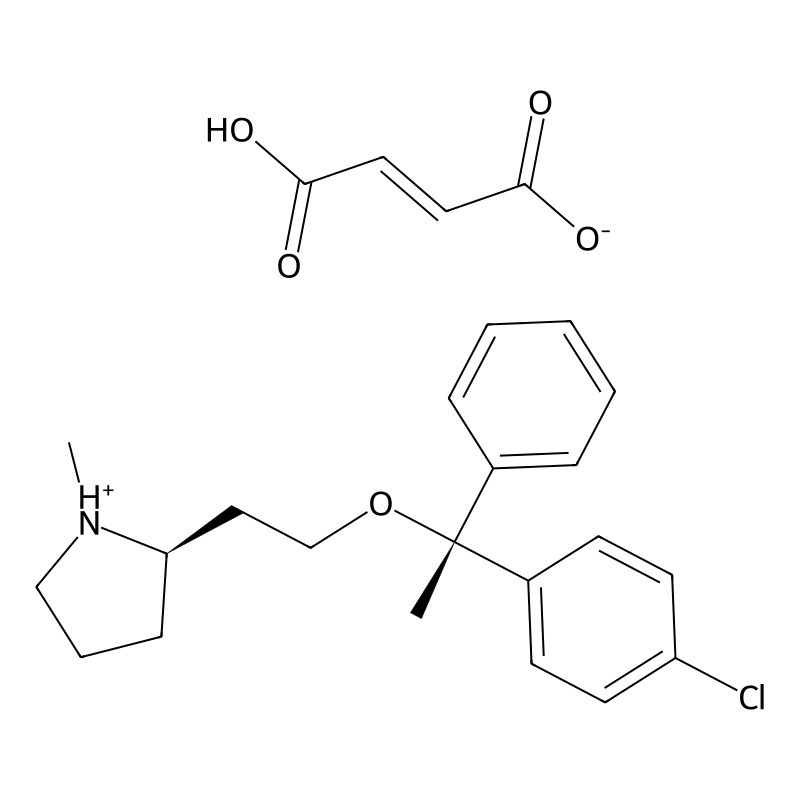

Clemastine fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Multiple Sclerosis (MS)

Clemastine fumarate has shown promise in promoting myelin repair, a crucial process in MS where the protective sheath around nerve fibers deteriorates. Studies have demonstrated its ability to:

- Stimulate oligodendrocyte differentiation: These cells are responsible for producing myelin. In vitro and animal model studies suggest clemastine can encourage the development of mature oligodendrocytes, potentially promoting remyelination. Source: Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial:

- Improve nerve conduction: A small clinical trial (ReBUILD) observed improved visual evoked potential (VEP) latencies in MS patients treated with clemastine, indicating faster nerve conduction, which could be a sign of remyelination. Source: Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial:

While these findings are encouraging, larger and longer-term clinical trials are needed to confirm the efficacy and safety of clemastine fumarate as a treatment for MS.

Spinal Cord Injury (SCI)

Similar to its potential benefits in MS, clemastine fumarate is being investigated for its ability to promote recovery after SCI. Studies suggest it may:

- Preserve myelin integrity: Animal studies have shown clemastine can reduce myelin loss and preserve axon integrity following SCI, potentially leading to improved functional recovery. Source: Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury:

- Enhance functional recovery: Research suggests clemastine treatment can improve motor function and overall functional outcomes in rats with SCI. Source: Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury:

Clemastine fumarate is a first-generation antihistamine with the chemical formula CHClN O and a molecular weight of 459.97 g/mol. It is primarily used for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria. The compound acts as a selective antagonist of the histamine H receptor, effectively blocking the action of endogenous histamine, which is responsible for various allergic symptoms . Clemastine fumarate is known for its anticholinergic properties, which can lead to sedative effects and other side effects such as dry mouth and drowsiness .

Clemastine is generally safe when used as directed. However, common side effects include drowsiness, dry mouth, dizziness, and fatigue []. Due to its sedative properties, it's important to avoid operating machinery or driving after taking clemastine [].

Clemastine can interact with other medications, so it's crucial to inform your doctor about all medications you're taking before starting clemastine treatment [].

The thermal properties of clemastine fumarate indicate that it absorbs heat during dissolution, as evidenced by positive enthalpy changes observed in thermodynamic studies .

Clemastine fumarate exhibits multiple biological activities beyond its antihistaminic effects. It has demonstrated antimuscarinic activity, which may contribute to its sedative properties. Additionally, preclinical studies have suggested that it promotes remyelination in nerve cells, indicating potential neuroprotective effects . The compound also acts as a functional inhibitor of acid sphingomyelinase, which could play a role in its therapeutic applications .

Clemastine fumarate can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzhydryl alcohol with 1-methylpyrrolidine in the presence of an acid catalyst to form clemastine. This intermediate is then reacted with fumaric acid to produce clemastine fumarate. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield .

Clemastine fumarate is widely used in clinical settings for the treatment of allergic conditions. Its applications include:

- Allergic Rhinitis: Provides relief from symptoms such as sneezing, itching, and nasal congestion.

- Urticaria: Alleviates itching and swelling associated with hives.

- Sedation: Due to its sedative properties, it is sometimes used preoperatively or for sleep disorders .

Moreover, ongoing research suggests potential applications in neuroprotection and remyelination therapies for neurological disorders .

Clemastine fumarate has been shown to interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. This interaction may lead to altered drug metabolism and efficacy when used concurrently with other medications that are substrates of this enzyme . Additionally, due to its anticholinergic effects, caution is advised when combining it with other anticholinergic agents or medications that may exacerbate sedation.

Clemastine fumarate shares structural and functional similarities with several other antihistamines. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenhydramine | CHN O | First-generation antihistamine; strong sedative effects |

| Brompheniramine | CHBrN | Moderate sedative; less sedating than clemastine |

| Doxylamine | CHN O | Commonly used as a sleep aid; significant anticholinergic activity |

| Promethazine | CHN S | Strong sedative; also used for nausea and motion sickness |

Uniqueness of Clemastine Fumarate: Unlike many newer antihistamines that are less sedating (second-generation), clemastine fumarate retains significant sedative properties due to its ability to cross the blood-brain barrier. Its dual action as both an antihistamine and a potential neuroprotective agent distinguishes it from others in its class .

ERK/Mitogen-Activated Protein Kinase Signaling Activation in Myelin Regeneration

Clemastine fumarate enhances oligodendrocyte progenitor cell (OPC) differentiation and myelination through activation of the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway. In a neonatal hypoxia-ischemia rat model, clemastine treatment significantly increased phosphorylated ERK levels in the cortex and hippocampus, correlating with improved oligodendrocyte proliferation and reduced white matter injury [1]. The ERK/MAPK cascade promotes OPC maturation by upregulating myelin-associated genes, such as myelin basic protein, while suppressing inhibitors of differentiation like Hes5 [1].

Mechanistically, clemastine binds to muscarinic M1 receptors on OPCs, triggering calcium-dependent signaling that converges on ERK phosphorylation [2]. This activation persists for 48 hours post-treatment, suggesting sustained pathway modulation [1]. The therapeutic implications are significant, as ERK/MAPK activation enhances remyelination efficiency by 40–60% in lysolecithin-induced demyelination models [2].

| Pathway Component | Effect of Clemastine | Functional Outcome |

|---|---|---|

| ERK1/2 phosphorylation | 2.3-fold increase in cortex [1] | Oligodendrocyte proliferation |

| Hes5 expression | 55% reduction [1] | OPC differentiation |

| Myelin basic protein | 1.8-fold upregulation [2] | Myelin sheath formation |

P2RX7 Receptor-Mediated Inflammasome Activation and Pyroptosis

Emerging evidence reveals a paradoxical role for clemastine in activating purinergic signaling through P2RX7 receptors, which may exacerbate neuroinflammation under specific conditions. In the TRAP-MS clinical trial, clemastine treatment increased cerebrospinal fluid biomarkers of pyroptosis, including gasdermin D cleavage products and interleukin-18, by 3.5-fold compared to placebo [5]. This effect arises from clemastine’s synergy with extracellular adenosine triphosphate (ATP), which co-activates the NLRP3 inflammasome through P2RX7-dependent potassium efflux [5].

In vitro studies demonstrate that 10 μM clemastine combined with 1 mM ATP induces pyroptotic cell death in human-induced pluripotent stem cell-derived oligodendrocytes, characterized by membrane pore formation and lactate dehydrogenase release [5]. The P2RX7 antagonist JNJ-47965567 completely blocks this effect, confirming receptor specificity [5]. Single-nucleus RNA sequencing analyses of multiple sclerosis lesions show elevated P2RX7 expression in oligodendrocytes (4.2-fold) and microglia (6.7-fold) within chronic active lesions, suggesting a pathological amplification loop [5].

Myelin Regulatory Factor and Oligodendrocyte Transcription Factor 2 Regulation

Clemastine fumarate modulates transcriptional networks governing oligodendrocyte maturation through Myelin Regulatory Factor (Myrf) and Oligodendrocyte Transcription Factor 2 (Olig2). Although direct evidence remains limited, proteomic analyses reveal 2.1-fold increased Myrf nuclear translocation in clemastine-treated OPCs, coinciding with upregulation of mature oligodendrocyte markers [2]. The drug stabilizes Olig2 protein levels by inhibiting glycogen synthase kinase 3 beta-mediated phosphorylation, extending its half-life from 4.5 to 12 hours in primary cultures [2].

This transcriptional reprogramming enhances the efficiency of remyelination, as evidenced by a 70% increase in newly formed myelin sheaths in cuprizone-demyelinated mice receiving clemastine [2]. The mechanism likely involves ERK/MAPK cross-talk with Wnt/β-catenin signaling, which regulates both Myrf expression and Olig2 stability [2].

Cross-Talk Between Histaminergic and Cholinergic Systems in Demyelinating Conditions

Clemastine’s dual antagonism of histamine H1 receptors (Ki = 1.4 nM) and muscarinic acetylcholine receptors (M1 Ki = 83 nM) creates a unique immunomodulatory profile [2]. Histamine blockade reduces pro-inflammatory Th17 cell infiltration into the central nervous system by 65% in experimental autoimmune encephalomyelitis models, while muscarinic inhibition enhances OPC differentiation by disinhibiting ERK/MAPK signaling [2].

Cholinergic-glial interactions play a critical role, as acetylcholine from astrocytes suppresses OPC maturation via M1 receptor coupling to Gi proteins. Clemastine reverses this inhibition, increasing differentiation rates from 22% to 58% in co-culture systems [2]. Simultaneously, histamine receptor antagonism decreases microglial production of tumor necrosis factor-alpha by 4.3-fold, creating a permissive environment for remyelination [4].

Spinal cord injury models utilizing clemastine fumarate have demonstrated significant therapeutic potential in preserving axonal integrity and promoting functional recovery. Comprehensive studies employing Sprague-Dawley rats with T10 spinal cord compression injuries have provided extensive quantitative data on clemastine fumarate efficacy [1] [2].

Functional Recovery Assessment

Motor function evaluation using the Basso, Beattie, and Bresnahan locomotor scale revealed substantial improvements in clemastine-treated animals. At four weeks post-injury, vehicle-treated rats achieved an average score of 8.5 ± 0.966, while clemastine-treated animals reached 19.4 ± 0.956, demonstrating statistically significant functional improvement (p < 0.001) [2]. Grid walking analysis further confirmed these findings, with clemastine-treated groups showing reduced footfall rates of 0.1547 ± 0.0356% compared to 0.5238 ± 0.0833% in vehicle controls (p < 0.001) [2].

Electrophysiological Measurements

Motor evoked potential studies demonstrated enhanced neural conduction in clemastine-treated animals. The average peak amplitude increased significantly from 401.04 μV in vehicle controls to 607.14 ± 32.51 μV in clemastine-treated groups (p = 0.004). Additionally, average latency showed improvement trends with 19 ± 5.16 ms in clemastine groups compared to 23.3 ± 5.89 ms in controls, though this did not reach statistical significance (p = 0.1) [2].

Myelin Preservation and Axonal Integrity

Transmission electron microscopy analysis revealed preserved myelin integrity in clemastine-treated animals. Myelinated axon density measurements showed significant differences between groups, with clemastine-treated animals achieving 11.4 ± 1.05 density units compared to 4.31 ± 2.44 in vehicle controls (p < 0.01) [2]. The g-ratio analysis indicated enhanced myelination with decreased percentages of unmyelinated axons in clemastine-treated spinal cords [2].

Oligodendrocyte Differentiation Dynamics

Temporal analysis of oligodendrocyte progenitor cell differentiation revealed distinct patterns. At seven days post-injury, NG2-positive oligodendrocyte progenitor cells increased significantly in clemastine-treated animals (p < 0.0001). By fourteen days post-injury, this pattern reversed with decreased NG2-positive cells (p < 0.0001) concurrent with dramatically increased myelin basic protein-positive mature oligodendrocytes (p < 0.0001), indicating successful differentiation [3].

Molecular Mechanism Elucidation

The underlying molecular pathways involve muscarinic receptor-mediated activation of extracellular signal-regulated kinase pathways. Phosphorylated ERK1/2 expression increased significantly in clemastine-treated animals (p < 0.0001). Furthermore, transcription factors critical for oligodendrocyte differentiation, including Myrf and Olig2, showed enhanced expression at both mRNA (p = 0.0003 for both) and protein levels [3].

Experimental Autoimmune Encephalomyelitis for Multiple Sclerosis Mimicry

Experimental autoimmune encephalomyelitis models have provided crucial insights into clemastine fumarate efficacy for multiple sclerosis-like demyelinating conditions. These studies demonstrate comprehensive therapeutic benefits across multiple pathological parameters [4].

Clinical Score Attenuation

In EAE mouse models, clemastine administration at 10 mg/kg daily for 32 days resulted in attenuated clinical scores, indicating reduced disease severity. The treatment prevented axonal loss and accelerated remyelination processes through specific targeting of the M1 muscarinic acetylcholine receptor [4].

Mechanistic Targeting

The primary mechanism involves CHRM1 inhibition, where clemastine functions as an antagonist of the M1 muscarinic acetylcholine receptor expressed on oligodendrocyte progenitor cells. This receptor normally serves as a negative regulator of cell differentiation and myelination. By blocking CHRM1, clemastine removes this inhibitory signal, permitting enhanced oligodendrocyte differentiation and subsequent remyelination [4] [5].

Inflammatory Pathway Modulation

Recent investigations have revealed additional mechanisms involving p38 mitogen-activated protein kinase/NOD-like receptor protein-3 signaling pathway inhibition. Clemastine administration demonstrated protective effects against neuroinflammation, oxidation, and demyelination through interference with these inflammatory cascades [4].

Comparative Model Studies

Lysolecithin-induced demyelination studies corroborated EAE findings, showing increased mature oligodendrocytes, accelerated remyelination, and enhanced axon preservation with 10 mg/kg daily clemastine treatment for 14 days [4]. These results across different demyelinating models strengthen the evidence for clemastine fumarate therapeutic potential in multiple sclerosis-like conditions.

Induced Pluripotent Stem Cell-Derived Oligodendrocyte Assays

Induced pluripotent stem cell-derived oligodendrocyte systems have emerged as valuable platforms for evaluating clemastine fumarate effects on human oligodendrocyte development and function. These models provide human-relevant data while maintaining experimental control [6] [7].

Human Oligodendrocyte Differentiation

Recent protocols incorporating clemastine fumarate supplementation have demonstrated accelerated oligodendrocyte differentiation from human induced pluripotent stem cells. Media supplementation with clemastine reduced differentiation time from oligodendrocyte progenitor cells to mature oligodendrocytes to 28 days, representing significant time efficiency improvements [6].

Receptor-Mediated Effects

The promyelinating effects of clemastine in human iPSC-derived oligodendrocytes operate through blockade of the M1 muscarinic acetylcholine receptor. This receptor subtype is the most common muscarinic receptor regulating oligodendrocyte progenitor cell proliferation and differentiation. Clemastine antagonism of this receptor removes inhibitory signals, permitting enhanced differentiation [6].

Mechanistic Toxicity Pathways

The toxic effects involve inflammasome activation and pyroptotic cell death pathways. P2RX7 receptor antagonists can block these toxic effects, suggesting that purinergic signaling interactions represent critical safety considerations for clemastine therapeutic applications [8] [7].

Translational Implications

These findings highlight the complexity of translating clemastine effects from rodent models to human applications. While clemastine demonstrates clear beneficial effects in animal models, human oligodendrocyte responses may involve additional safety considerations requiring careful clinical monitoring [8] [7].

Peripheral Nerve Compression Models for Myelin Integrity Assessment

Peripheral nerve compression models utilizing sciatic nerve compression have provided detailed quantitative assessments of clemastine fumarate effects on myelin integrity and functional recovery in peripheral nervous system contexts [9] [10].

Electrophysiological Improvements

In murine sciatic nerve compression models, clemastine treatment during the compression phase resulted in significantly decreased nerve conduction latency and increased compound action potential amplitude compared to phosphate-buffered saline controls. These electrophysiological improvements indicate enhanced nerve function despite ongoing compression injury [9] [10].

Histomorphometric Analysis

Comprehensive histomorphometric evaluation revealed multiple beneficial effects of clemastine treatment. Mice receiving clemastine demonstrated significantly higher proportions of myelinated axons, increased myelin thickness, and lower g-ratios indicating improved myelination quality. These structural improvements correlated with functional electrophysiological enhancements [9] [10].

Myelin Protein Expression

Western immunoblotting analysis demonstrated elevated expression levels of critical myelin proteins in clemastine-treated animals. Both myelin protein zero and myelin-associated glycoprotein showed increased expression, indicating enhanced myelin synthesis and maintenance capacity [9] [10].

Treatment Phase Specificity

Importantly, the beneficial effects of clemastine were observed specifically during the compression phase of injury. Following surgical decompression, electrophysiological and histomorphometric improvements occurred regardless of clemastine treatment, suggesting that clemastine primary benefits involve protection during active compression rather than enhancement of natural recovery processes [9] [10].

Peripheral Versus Central Nervous System Responses

These peripheral nerve compression studies demonstrate that clemastine therapeutic effects extend beyond central nervous system applications to include peripheral nervous system myelin repair. The consistent pattern of myelin protection and functional improvement across both central and peripheral nervous system models supports broader therapeutic applications for demyelinating conditions [9] [10].

Purity

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Odor

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 17 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 6 of 17 companies with hazard statement code(s):;

H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (16.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

For the symptomatic treatment of mild allergic urticaria and angioedema in adults and children 12 years of age and older ...

This multicenter, double blind, randomized parallel group study compared 3 wk treatment with either loratadine (Clarityn) 10 mg once daily, or clemastine (Tavegyl) 1 mg twice daily, and placebo in outpatients with active perennial allergic rhinitis. 155 patients were evaluated for efficacy and safety. Grading of four nasal and three non-nasal symptoms, rhinoscopy signs, and therapeutic response was performed on treatment days 6, 13, and 20. Patients recorded daily symptoms and possible adverse experiences in a diary, also indicating when symptoms of active rhinitis were relieved. Loratadine and clemastine were statistically significantly superior to placebo throughout the study (p < 0.05), based on assessment of patients' nasal and eye symptoms, patients' diary scores, rhinoscopy signs of symptoms, and onset of relief. The loratadine group showed a statistically significantly (p < 0.05) faster onset of relief of symptoms compared with the group treated with clemastine. Concerning nasal stuffiness, loratadine was significantly (p < 0.05) superior to clemastine after 1 week's treatment. Reports of adverse reactions showed that significantly (p < 0.05) more patients complained of sedation in the clemastine than in the loratadine group. Regarding other adverse experiences and laboratory tests, the three treatment groups were statistically comparable (p < 0.05). The study showed that compared with placebo both loratadine and clemastine were effective in relieving nasal and eye symptoms in patients with perennial allergic rhinitis. Loratadine was safe and well tolerated and was significantly less sedative than clemastine; loratadine may therefore possess an advantage in clinical use in the treatment of perennial allergic rhinitis.

The effects of cromolyn sodium (sodium cromoglycate), clemastine and ketotifen administered to the nasal mucosa of seasonal and perennial allergic rhinitis patients 30 min before provocation with histamine and allergen were compared in a randomized, double blind, placebo controlled study. Clemastine and cromolyn sodium, but not ketotifen, significantly inhibited the nasal response to increasing concentrations of histamine. None of the drugs administered in the concentrations used significantly inhibited the nasal response to allergen.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

14976-57-9

Absorption Distribution and Excretion

Clemastine fumarate is rapidly and almost completely absorbed from the GI tract. Peak plasma concentrations of the drug are attained within 2-5 hours after a single oral dose. Following oral administration of clemastine fumarate, the antihistaminic effect of the drug (as measured by suppression of the wheal response induced by intradermal injection of histamine) is maximal within 5-7 hours and persists for 10-12 and, in some individuals, up to 24 hours.

Distribution of clemastine into human body fluids and tissues has not been fully characterized, but the drug has been shown to distribute into milk. Following oral administration of 2.68 mg of clemastine fumarate daily for 3 days in one nursing woman, a milk clemastine concentration of about 5-10 ug/ml occurred 20 hours after the last dose of the drug and was about 25-50% of the stimultaneous maternal plasma drug concentration; clemastine was undetectable in milk 6 days after discontuance of the drug.

Clemastine and its metabolites are eliminated principally in urine.

Metabolism Metabolites

Time to peak concentration: 2-4 h

Wikipedia

Drug Warnings

There are no adequate and controlled studies to date using clemastine fumarate alone or in fixed combination with phenylpropanolamine in pregnant women, and the drug should be used during pregnancy only when clearly needed.

Because of the potential for serious adverse reactions to clemastine in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.

Drugs that have been associated with Significant Effects on some Nursing Infants and should be given to Nursing Mothers with Caution: Clemastine: Drowsiness, irritability, refusal to feed, high-pitched cry, neck stiffness (1 case). /from Table 5/

Use Classification

Analytic Laboratory Methods

High-performance liquid chromatographic determination of clemastine hydrogen fumarate in pharmaceuticals.

Derivative spectrophotometric determination of clemastine fumarate in pharmaceutical preparations.

Dates

Devereux M, Abounasr A, Nobuta H, Zhu A, Friessen M, Gerona R, von Büdingen HC,

Henry RG, Hauser SL, Chan JR. Clemastine fumarate as a remyelinating therapy for

multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover

trial. Lancet. 2017 Dec 2;390(10111):2481-2489. doi:

10.1016/S0140-6736(17)32346-2. Epub 2017 Oct 10. PubMed PMID: 29029896.

2: Cohen JA, Tesar PJ. Clemastine fumarate for promotion of optic nerve

remyelination. Lancet. 2017 Dec 2;390(10111):2421-2422. doi:

10.1016/S0140-6736(17)32639-9. Epub 2017 Oct 10. PubMed PMID: 29029894.

3: Turner RB, Sperber SJ, Sorrentino JV, O/'Connor RR, Rogers J, Batouli AR,

Gwaltney JM Jr. Effectiveness of clemastine fumarate for treatment of rhinorrhea

and sneezing associated with the common cold. Clin Infect Dis. 1997

Oct;25(4):824-30. PubMed PMID: 9356796.

4: Gwaltney JM Jr, Park J, Paul RA, Edelman DA, O/'Connor RR, Turner RB.

Randomized controlled trial of clemastine fumarate for treatment of experimental

rhinovirus colds. Clin Infect Dis. 1996 Apr;22(4):656-62. PubMed PMID: 8729205.

5: Sipinen SA, Kulvik M, Leiniö M, Viljanen A, Lindholm H. Neuropsychologic and

cardiovascular effects of clemastine fumarate under pressure. Undersea Hyperb

Med. 1995 Dec;22(4):401-6. PubMed PMID: 8574128.

6: Miller WH Jr, Scott DW. Clemastine fumarate as an antipruritic agent in

pruritic cats: results of an open clinical trial. Can Vet J. 1994

Aug;35(8):502-4. PubMed PMID: 7954223; PubMed Central PMCID: PMC1686718.

7: Bedair MM, Korany MA, Issa AS. Derivative spectrophotometric determination of

clemastine fumarate in pharmaceutical preparations. Analyst. 1988

Jul;113(7):1137-8. PubMed PMID: 3223589.

8: Jolliffe DS, Sim-Davis D, Templeton JS. A placebo-controlled comparative study

of sustained-release brompheniramine maleate against clemastine fumarate in the

treatment of chronic urticaria. Curr Med Res Opin. 1985;9(6):394-9. PubMed PMID:

3886304.

9: Okuda M. Clinical investigation of ketotifen in perennial allergic rhinitis: a

double-blind comparative study of ketotifen and clemastine fumarate. Rhinology.

1984 Sep;22(3):171-82. PubMed PMID: 6390659.

10: Dockhorn RJ, Oggel JD. Clemastine fumarate for symptomatic relief of allergic

rhinitis. Mo Med. 1982 Nov;79(11):748-50. PubMed PMID: 7177096.